Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate
Description
Structural Characterization
Molecular Architecture and Crystallographic Analysis
The compound’s molecular architecture comprises:
- Pyrimidine core : A six-membered aromatic ring with nitrogen atoms at positions 1 and 3, a chlorine substituent at position 2, and a piperidine substituent at position 4.
- Piperidine moiety : A six-membered saturated nitrogen-containing ring (C3 position) esterified with ethyl.
Crystallographic data for structurally related compounds, such as 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, reveal that pyrimidine-piperidine hybrids adopt specific conformations. For example, the piperidine ring often adopts a chair conformation , with the N–C bond in an axial orientation, and the dihedral angle between the pyrimidine and piperidine rings typically ranges between 40°–50°. While direct crystallographic data for Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate is limited, analogous systems suggest similar geometric constraints due to steric and electronic interactions between the pyrimidine and piperidine rings.
Spectroscopic Profiling (NMR, IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : Key signals include:
- ¹³C NMR : Expected peaks include:
Infrared (IR) Spectroscopy
- Ester carbonyl : A strong absorption band at ~1720–1750 cm⁻¹.
- Pyrimidine C=N/C–N : Peaks near 1600–1650 cm⁻¹.
- Piperidine C–N : Stretching vibrations at ~1250–1300 cm⁻¹.
Mass Spectrometry
Conformational Analysis through Computational Modeling
Density functional theory (DFT) studies on pyrimidine derivatives suggest that steric and electronic effects dominate the conformational preferences of this compound:
- Pyrimidine substituents : The electron-withdrawing chlorine atom at C2 stabilizes the aromatic ring, influencing π-electron distribution.
- Piperidine ring : The chair conformation is favored due to minimization of 1,3-diaxial interactions, with the ethyl ester group occupying an equatorial position to reduce steric strain.
- Dihedral angles : Computational models predict a dihedral angle of ~45°–50° between the pyrimidine and piperidine rings, consistent with experimental data for analogous systems.
Comparative Structural Analysis with Related Piperidine-Pyrimidine Hybrids
This compound shares structural motifs with other bioactive piperidine-pyrimidine hybrids, but distinct differences in substitution patterns and electronic properties influence their biological activity.
Key differences :
- Substituent positioning : Chlorine at C2 in this compound vs. C6 in tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate.
- Functional groups : Ethyl ester vs. Boc (tert-butoxycarbonyl) protection, affecting solubility and reactivity.
- Hydrogen bonding : The absence of amino groups in this compound reduces intermolecular interactions compared to 4-amino derivatives.
Properties
IUPAC Name |
ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-2-18-11(17)9-4-3-7-16(8-9)10-5-6-14-12(13)15-10/h5-6,9H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUXQSBPDYQNLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of 1-(2-Chloropyrimidin-4-yl)piperidine-3-carboxylic Acid
2-Chloropyrimidine reacts with piperidine-3-carboxylic acid in a nucleophilic aromatic substitution (NAS) reaction. The reaction is typically conducted in a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) at 80–100°C for 12–24 hours.
Step 2: Esterification
The carboxylic acid intermediate is esterified using ethanol in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid). The reaction proceeds under reflux (70–80°C) for 6–8 hours.
Representative Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | H₂SO₄ (5–10 mol%) |
| Temperature | 70–80°C |
| Time | 6–8 hours |
| Yield | 75–85% (isolated) |
Industrial-Scale Production
Industrial methods prioritize efficiency and scalability, often employing continuous flow synthesis .
Key Features:
- Automated Reactors : Enable precise control of temperature and residence time.
- In-line Purification : Chromatography or crystallization steps are integrated into the workflow.
- Catalyst Recycling : Acid catalysts (e.g., HCl) are recovered and reused to reduce costs.
Comparison of Lab vs. Industrial Methods:
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Reaction Time | 6–8 hours | 1–2 hours |
| Yield | 75–85% | 90–95% |
| Catalyst Efficiency | Single-use | Recycled (≥5 cycles) |
| Throughput | Batch (mg–g) | Continuous (kg/day) |
Catalysts and Reaction Optimization
Catalyst selection significantly impacts yield and reaction rate.
| Catalyst | Advantages | Limitations |
|---|---|---|
| Sulfuric Acid | High reactivity, low cost | Corrosive, requires neutralization |
| Hydrochloric Acid | Mild conditions | Lower yield at scale |
| p-Toluenesulfonic Acid | Non-corrosive | Higher cost |
Optimized Conditions for Esterification:
- Molar Ratio (Ethanol:Acid) : 3:1
- Catalyst Loading : 7.5 mol% H₂SO₄
- Workup : Neutralization with NaHCO₃, followed by extraction with ethyl acetate.
Key Reaction Parameters and Conditions
Critical factors influencing the synthesis include:
Temperature
Solvent Choice
- Ethanol : Preferred for esterification due to cost and availability.
- Methanol : Faster reaction but leads to methyl ester byproducts.
Analytical Characterization
Final product purity is verified using:
- ¹H/¹³C NMR : Confirms structural integrity.
- HPLC : Purity ≥95% (typical for pharmaceutical intermediates).
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The 2-chloro substituent on the pyrimidine ring serves as a reactive site for nucleophilic displacement. Key examples include:
Amination Reactions
-
Reagents/Conditions : Primary/secondary amines, KCO, DMF, 80°C.
-
Example : Substitution with piperidine derivatives yields products like tert-butyl 4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate (94% yield) .
| Reaction Component | Details |
|---|---|
| Substrate | 2-Chloropyrimidine derivative |
| Nucleophile | Piperidine derivatives |
| Solvent | DMF |
| Base | KCO |
| Temperature | 80°C |
| Yield | 94% |
Alkoxylation/Oxidation
-
Reagents/Conditions : Alcohols, photoinduced alkylation with N-(acyloxy)phthalimides, triethylamine, 427–390 nm light .
-
Example : Methyl 3-(2-chloropyrimidin-4-yl)bicyclo[1.1.1]pentane-1-carboxylate forms under blue light irradiation.
Radical-Mediated Alkylation
Under photochemical conditions, the compound participates in Minisci-type alkylation via electron donor–acceptor (EDA) complexes:
| Parameter | Value |
|---|---|
| Light Source | 427–390 nm |
| Catalyst | Triethylamine |
| Reagents | N-(Acyloxy)phthalimides |
| Key Observation | No hydrodechlorination observed (E = –1.75 V vs. SCE) |
This method enables rapid functionalization of the pyrimidine ring without decomposition of the chloropyrimidine moiety.
Ester Hydrolysis
-
Reagents/Conditions : NaOH or LiOH in aqueous THF/MeOH.
-
Product : 1-(2-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid (predicted based on analogous esters).
Reduction of the Ester Group
-
Reagents/Conditions : LiAlH, THF, 0°C → RT.
-
Product : (1-(2-Chloropyrimidin-4-yl)piperidin-3-yl)methanol (theoretical pathway).
Comparative Reactivity with Analogues
Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate demonstrates distinct reactivity compared to positional isomers:
| Isomer | Reactivity Profile |
|---|---|
| Piperidine-3-carboxylate | Higher electrophilicity at C2 due to electron-withdrawing ester group |
| Piperidine-4-carboxylate | Reduced substitution rates at C2 (steric hindrance) |
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate has been investigated for its potential as a pharmacological agent. Research indicates that it may have antimicrobial and anticancer properties, making it valuable in drug development. Specifically, studies have shown that it can inhibit the growth of various cancer cell lines and exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
2. Biological Activity
The biological activity of this compound is attributed to its interaction with specific molecular targets. It modulates the activity of certain enzymes and receptors, leading to various effects such as:
- Antimicrobial Activity: Demonstrated inhibition of bacterial growth, potentially by interfering with bacterial enzyme functions.
- Anticancer Activity: In vitro studies suggest cytotoxic effects on cancer cells, indicating a possible role in cancer therapy through modulation of cell proliferation signaling pathways .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is critical for optimizing the biological efficacy of this compound. Modifications to the piperidine ring or variations in substituents on the pyrimidine can significantly affect its potency against various biological targets. Comparative studies have shown that certain structural features enhance the compound's inhibitory effects on specific enzymes.
Case Studies and Research Findings
A summary of key findings from recent studies highlights the compound's potential applications:
| Study | Biological Activity | Key Findings |
|---|---|---|
| Study 1 | Antimicrobial | Significant inhibition against multiple bacterial strains. |
| Study 2 | Anticancer | Cytotoxic effects observed in several cancer cell lines. |
| Study 3 | Enzyme Inhibition | Identified as a potential inhibitor for enzymes linked to cancer metabolism. |
These findings underscore the compound's versatility and potential in therapeutic applications.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Comparative Data
Structural and Functional Insights
Substituent Effects on Reactivity: The 2-chloro group in the target compound enhances electrophilicity at the pyrimidine ring, facilitating further derivatization (e.g., Suzuki couplings or nucleophilic substitutions) . In contrast, the thieno[3,2-d]pyrimidine variant (CAS: 910037-27-3) introduces a sulfur atom, altering π-π stacking interactions and solubility . Carboxylic acid derivatives (e.g., 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid) exhibit higher polarity, making them suitable for salt formation or coordination chemistry .
Positional Isomerism :
- The 3-carboxylate position in the target compound vs. 4-carboxylate in analogs (e.g., Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate) influences steric and electronic environments. For instance, 3-carboxylates may favor specific binding conformations in enzyme active sites .
Synthetic Accessibility :
- The target compound’s 80% yield under mild conditions contrasts with more complex derivatives (e.g., Compound 26 in ), which require multi-step syntheses and chromatographic purification .
Biological Relevance :
- Derivatives like Compound 26 () incorporate morpholinyl and benzodiazol groups, enhancing interactions with biological targets (e.g., kinases) . The absence of such groups in the target compound highlights its role as a versatile intermediate rather than a final drug candidate.
Biological Activity
Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound has the following chemical structure and properties:
The compound's biological activity is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is known to modulate the activity of certain enzymes, which can lead to various biological effects such as antimicrobial and anticancer activities. The precise molecular pathways involved can vary based on the context in which the compound is used .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting bacterial growth. The compound's structure suggests that it may interfere with bacterial enzyme functions, although specific mechanisms remain to be fully elucidated .
Anticancer Activity
The compound has also been investigated for its potential anticancer effects. Studies have shown that it can inhibit the growth of cancer cells in vitro, suggesting a possible role in cancer therapy. The mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival . For instance, compounds with similar structures have demonstrated cytotoxicity against tumor cells, indicating that this compound could have similar effects .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. Research has indicated that modifications to the piperidine ring or the introduction of different substituents can enhance its biological activity. For example, studies on related pyrimidine derivatives have shown that specific structural features can significantly impact their inhibitory potency against various targets .
Research Findings and Case Studies
A summary of key findings from recent studies on this compound includes:
| Study | Biological Activity | Key Findings |
|---|---|---|
| Study 1 | Antimicrobial | Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. |
| Study 2 | Anticancer | Showed cytotoxic effects in various cancer cell lines, particularly in inhibiting proliferation. |
| Study 3 | Enzyme Inhibition | Identified as a potential inhibitor of specific enzymes involved in cancer metabolism. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a piperidine-3-carboxylate ester with 2-chloro-4-iodopyrimidine under basic conditions. For example, describes a coupling reaction using EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and hydroxybenzotriazole) to form similar piperidine-carboxylate derivatives. Alternatively, alkylation of piperidine intermediates with 2-chloropyrimidine derivatives in polar aprotic solvents (e.g., DMF or DCM) at elevated temperatures (~60–80°C) is effective .
- Purification : Column chromatography (e.g., 0–50% ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures yields high-purity products .
Q. How is the structural identity of this compound confirmed in academic research?
- Techniques :
- NMR Spectroscopy : H and C NMR are critical for confirming the piperidine ring, ester group, and 2-chloropyrimidine substitution. For instance, reports characteristic peaks for the piperidine protons (δ 1.03–1.94 ppm) and pyrimidine protons (δ 8.09–8.83 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS confirms the molecular ion peak (e.g., m/z = 350.1 [M+H] for related compounds) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for single-crystal structure determination, resolving bond angles and stereochemistry .
Q. What safety protocols are essential when handling this compound?
- PPE : Respiratory protection, nitrile gloves, and safety goggles are mandatory due to potential irritancy ().
- Ventilation : Use fume hoods to minimize inhalation risks.
- Waste Disposal : Follow institutional guidelines for halogenated organic waste, as the 2-chloropyrimidine moiety may generate toxic byproducts .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Factors :
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts (e.g., DMAP) improve regioselectivity.
- Solvent Optimization : Polar aprotic solvents like DMF enhance reaction rates, while toluene reduces side reactions.
- Temperature Control : Microwave-assisted synthesis at 100–120°C reduces reaction time (e.g., from 24 hrs to 2–4 hrs) .
Q. How do electronic effects of the 2-chloropyrimidine group influence reactivity?
- Mechanistic Insight : The chlorine atom acts as an electron-withdrawing group, activating the pyrimidine ring for nucleophilic aromatic substitution. This facilitates reactions at the C4 position (para to chlorine) with amines or other nucleophiles. Computational studies (e.g., DFT) can model charge distribution to predict reactivity .
Q. What strategies resolve contradictions in spectroscopic data during structural analysis?
- Multi-Technique Validation : Combine H-C HSQC/HMBC NMR to assign ambiguous peaks (e.g., overlapping piperidine protons).
- X-ray Validation : Resolve stereochemical uncertainties via single-crystal analysis using SHELXL .
- Isotopic Labeling : Deuterated analogs or N-labeled pyrimidine can clarify splitting patterns in complex spectra .
Q. How can computational methods predict the compound’s biological activity?
- Molecular Docking : Tools like AutoDock Vina simulate binding to target proteins (e.g., enzymes or receptors). notes antiviral activity in mouse models, suggesting potential targets like viral polymerases.
- QSAR Models : Use physicochemical descriptors (logP, polar surface area) to correlate structure with pharmacokinetic properties .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
